N-methyl-N'-(2-naphthyl)thiourea
Description
N-Methyl-N'-(2-naphthyl)thiourea is a thiourea derivative with the general formula (CH₃NH)(C₁₀H₇NH)CS. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, leading to distinct physicochemical and biological properties . This compound features a methyl group on one nitrogen and a 2-naphthyl group on the other, conferring unique steric and electronic characteristics. Thiourea derivatives are widely studied for applications in medicinal chemistry (e.g., anticancer agents ), catalysis , and materials science due to their hydrogen-bonding capabilities and metal-coordination behavior .
Properties
IUPAC Name |
1-methyl-3-naphthalen-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-13-12(15)14-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPIJUOJXRNXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296124 | |
| Record name | N-Methyl-N′-2-naphthalenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-99-0 | |
| Record name | N-Methyl-N′-2-naphthalenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N′-2-naphthalenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N’-(2-naphthyl)thiourea can be synthesized through the reaction of 2-naphthylamine with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-naphthylamine+methyl isothiocyanate→N-methyl-N’-(2-naphthyl)thiourea
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(2-naphthyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
N-methyl-N’-(2-naphthyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N’-(2-naphthyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-methyl-N'-(2-naphthyl)thiourea with structurally related thioureas:
Physicochemical Properties
- Solubility : The 2-naphthyl group in this compound increases hydrophobicity compared to phenyl or alkyl-substituted analogs, reducing aqueous solubility but enhancing lipid membrane permeability .
- Melting Points: Substituents significantly affect melting points. For example, N-methyl-N'-(2,4-dimethylphenyl)thiourea melts at 120–122°C , whereas N-phenylthiourea (unsubstituted) melts at 154°C .
Hydrogen Bonding and Coordination Chemistry
- Intramolecular Hydrogen Bonding : Like other N,N'-disubstituted thioureas, this compound exhibits intramolecular N–H···S hydrogen bonds, stabilizing its planar structure . This contrasts with urea derivatives, where O–H···O bonds dominate .
- Metal Coordination : The sulfur atom in thioureas acts as a soft Lewis base. However, bulky substituents like the 2-naphthyl group can sterically hinder coordination with transition metals compared to smaller analogs (e.g., N-methyl-N'-(2-thiazolyl)thiourea) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-N'-(2-naphthyl)thiourea, and how can purity be validated?
- Methodology :
- Step 1 : React 2-naphthylamine with methyl isothiocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C for 4 hours.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
- Characterization : Use FT-IR to identify ν(N-H) (~3150–3300 cm⁻¹) and ν(C=S) (~1200 cm⁻¹). ¹H NMR should show aromatic protons (δ 7.2–8.5 ppm) and methyl group (δ 3.1–3.3 ppm) .
Q. How do structural modifications influence the biological activity of this compound analogs?
- SAR Strategy :
- Divide the molecule into quadrants (e.g., methyl group, naphthyl ring, thiourea core) and systematically substitute each region. For example:
- Replace the methyl group with bulkier alkyl chains to assess steric effects on target binding.
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the naphthyl ring to enhance electrophilicity .
- Evaluate activity shifts using enzyme inhibition assays (e.g., IC₅₀ for HIV-1 RT) and cytotoxicity profiling (e.g., CC₅₀ in MT-4 cells) .
Q. What spectroscopic and computational tools are critical for characterizing thiourea derivatives?
- Tools :
- FT-IR : Confirm thiourea formation via ν(C=S) and ν(N-H) stretches.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks.
- DFT calculations : Optimize geometry (B3LYP/6-31G(d,p)) to predict reactivity descriptors (e.g., HOMO-LUMO gap, electrophilicity index) .
Advanced Research Questions
Q. How can contradictory data between in vitro and cellular assays for this compound be resolved?
- Analysis Framework :
- Step 1 : Verify assay conditions (e.g., buffer pH, serum protein interference). For example, cellular ED₅₀ may differ from in vitro IC₅₀ due to membrane permeability .
- Step 2 : Use pharmacokinetic modeling (e.g., logP, plasma protein binding) to predict bioavailability.
- Step 3 : Validate with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based luciferase reporter assays) .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to model binding to HIV-1 RT (PDB: 1RTD). Prioritize poses with hydrogen bonds to Lys101 or Tyr187.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and desolvation penalties .
Q. How can metabolic stability and toxicity risks be mitigated during lead optimization?
- Approach :
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., naphthyl ring hydroxylation).
- CYP inhibition screening : Test against CYP3A4/2D9 isoforms to avoid drug-drug interactions.
- Therapeutic index : Calculate CC₅₀/ED₅₀ ratios; aim for >100 to minimize cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
